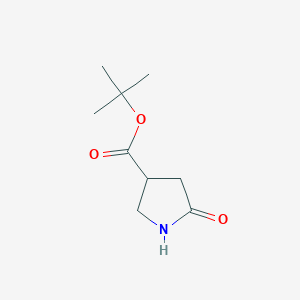

Tert-butyl 5-oxopyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-oxopyrrolidine-3-carboxylate is a compound with the molecular formula C9H15NO3 . It is a yellowish-white solid at room temperature and is soluble in most organic solvents but insoluble in water . The molecule contains many carbon-hydrogen bonds, giving it a certain hydrophobicity .

Synthesis Analysis

The synthesis of this compound involves the slow addition of Dess-Martin oxidizing agent to a dichloromethane solution of 3-hydroxypyrrolidin-1-tert-butyl ester . The resulting reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11) . This indicates that the molecule consists of a pyrrolidine ring with a carbonyl group at the 5-position and a tert-butyl ester at the 3-position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.22 . It is a solid at room temperature and has a melting point of 34-38 °C . It is soluble in dichloromethane, ethyl acetate, and methanol, but insoluble in water .Applications De Recherche Scientifique

1. Precursor for Prodigiosin Analogs

Tert-butyl 5-oxopyrrolidine-3-carboxylate serves as a precursor for the synthesis of 5-substituted pyrroles, which are key intermediates in the production of prodigiosin and its analogs. Prodigiosin is a red pigment with potential applications in anticancer therapy due to its proapoptotic activity. The reaction of tert-butyl esters with singlet oxygen yields peroxidic intermediates that undergo coupling with various nucleophiles, leading to α,α'-bipyrroles, critical precursors of prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004).

2. Antibacterial Agents

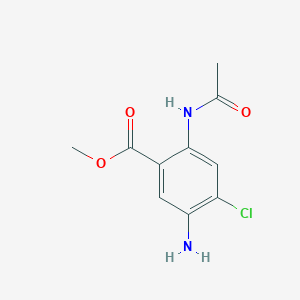

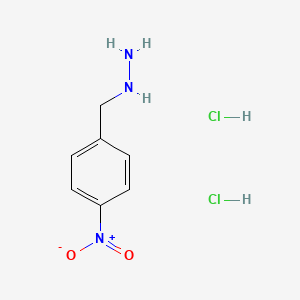

In the quest for novel antibacterial compounds, this compound derivatives have been synthesized and tested for their in vitro and in vivo antibacterial activities. These compounds, particularly when modified with specific substituents, showed promising antibacterial properties, highlighting the chemical's role in developing new therapeutic agents (Bouzard et al., 1992).

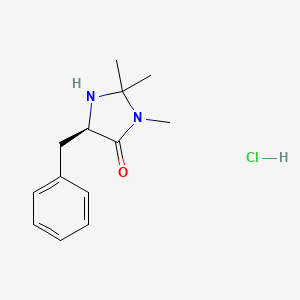

3. Synthesis of Chiral Pyrrolidines

This compound is a key intermediate in the enantioselective synthesis of chiral pyrrolidines, which are valuable in pharmaceutical chemistry. A practical asymmetric synthesis approach using nitrile anion cyclization has been developed to produce N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess. These chiral pyrrolidines are important for their potential therapeutic applications (Chung et al., 2005).

4. Supramolecular Arrangement Studies

This compound analogs have been synthesized and analyzed to understand their supramolecular arrangements influenced by weak intermolecular interactions, such as CH⋯O/CH⋯π/H⋯H. These studies provide insights into how bulky substitutions on this scaffold can form diverse supramolecular assemblies, contributing to the field of crystal engineering and the design of novel materials (Samipillai et al., 2016).

Safety and Hazards

Tert-butyl 5-oxopyrrolidine-3-carboxylate is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Tert-butyl 5-oxopyrrolidine-3-carboxylate is a complex organic compound . . It’s often used as a building block in the synthesis of various organic compounds.

Biochemical Pathways

Result of Action

The molecular and cellular effects of this compound would depend on the specific context in which it is used. As a building block in organic synthesis, its effects would be determined by the properties of the compounds it’s used to synthesize.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is a solid at room temperature and has good solubility in weakly polar organic solvents . In acidic environments (pH < 2), certain functional groups in the compound may undergo hydrolysis, potentially affecting its stability .

Propriétés

IUPAC Name |

tert-butyl 5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSQEVGMABVREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)

![5-Benzyl-2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2846273.png)

![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)

![4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid](/img/structure/B2846277.png)

![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846284.png)

![N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2846286.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea](/img/structure/B2846289.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)